molecular formula C21H26N2O3S2 B4760978 N~2~-cyclohexyl-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide

N~2~-cyclohexyl-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4760978
M. Wt: 418.6 g/mol
InChI Key: HJKOPMFFDREHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N2-cyclohexyl-N1-[3-(methylthio)phenyl]-N2-(phenylsulfonyl)glycinamide often involves complex reactions, including [3+2] cycloadditions and transformations of cyclic sulfoximines. For instance, stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes has been demonstrated as a method for synthesizing cyclic sulfoximines, facilitated by removable PhSO₂CF₂ groups (Wenchao Ye et al., 2014). This highlights a methodology that could be adapted for the synthesis of N2-cyclohexyl-N1-[3-(methylthio)phenyl]-N2-(phenylsulfonyl)glycinamide.

Molecular Structure Analysis

The molecular structure of compounds containing phenylsulfonyl groups has been extensively studied. The structure is crucial for understanding the reactivity and potential applications of these compounds. For example, crystal structure analysis of N-cycloalkyldimesylamine derivatives provides insight into the role of weak hydrogen bonds in stabilizing the molecular structure, which could be relevant for analyzing the structure of N2-cyclohexyl-N1-[3-(methylthio)phenyl]-N2-(phenylsulfonyl)glycinamide (Wiebke Schaper et al., 2001).

Chemical Reactions and Properties

The chemical behavior of phenylsulfonyl-containing compounds involves various reactions, including cyclizations and transformations. For instance, dearomatizing cyclization of arylsulfonylalkoxymethyl lithiums has been used to synthesize structures closely related to natural products, demonstrating the versatile reactivity of sulfonyl groups (J. Clayden et al., 2003).

Physical Properties Analysis

The physical properties of compounds similar to N2-cyclohexyl-N1-[3-(methylthio)phenyl]-N2-(phenylsulfonyl)glycinamide, such as solubility and stability, are influenced by their molecular structure. Cardo polysulfonates synthesis and characterization studies provide insights into solubility and resistance properties, which are essential for practical applications (F. D. Karia & P. H. Parsania, 1999).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, are pivotal for understanding and utilizing N2-cyclohexyl-N1-[3-(methylthio)phenyl]-N2-(phenylsulfonyl)glycinamide in synthesis. Studies on the reactivity of phenylsulfonyl compounds, such as those involving visible-light-promoted radical (phenylsulfonyl)methylation, reveal mechanisms that could be relevant to the chemical properties of N2-cyclohexyl-N1-[3-(methylthio)phenyl]-N2-(phenylsulfonyl)glycinamide (Fei Liu & Pixu Li, 2016).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The study and application of this compound would depend on its biological activity and potential uses. It could be of interest in various fields, including medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-[benzenesulfonyl(cyclohexyl)amino]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S2/c1-27-19-12-8-9-17(15-19)22-21(24)16-23(18-10-4-2-5-11-18)28(25,26)20-13-6-3-7-14-20/h3,6-9,12-15,18H,2,4-5,10-11,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKOPMFFDREHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-cyclohexyl-N-[3-(methylsulfanyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-cyclohexyl-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-cyclohexyl-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-cyclohexyl-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-cyclohexyl-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
N~2~-cyclohexyl-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-cyclohexyl-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.